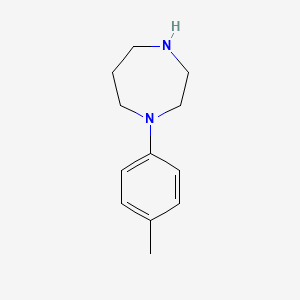

1-(4-Methylphenyl)-1,4-diazepane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-11-3-5-12(6-4-11)14-9-2-7-13-8-10-14/h3-6,13H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKZKRXXWGHTLQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,4 Diazepane Systems

Strategies for the Construction of the 1,4-Diazepane Ring

The formation of the core 1,4-diazepane structure can be accomplished through several powerful synthetic methods, including cyclization reactions, coupling approaches, and multicomponent strategies.

Cyclization Reactions in 1,4-Diazepane Synthesis

Cyclization reactions are a cornerstone in the synthesis of heterocyclic systems, including the 1,4-diazepane ring. These methods involve the formation of the cyclic structure from an open-chain precursor through the creation of one or more bonds.

One effective strategy is the intramolecular cyclization of appropriately functionalized linear molecules. For instance, a domino aza-Michael/SN2 cyclization has been developed for the efficient, one-step preparation of monocyclic 1,4-diazepinones under transition-metal-free conditions. nih.gov This reaction between α-halogenoacetamides and 1-azadienes demonstrates good tolerance for various substrates, providing the desired products in high yields. nih.gov Another approach involves the treatment of ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates with amines, which leads to an oxirane ring-opening followed by a direct cyclization to yield fused tetrahydro-4H-pyrazolo[1,5-a] nih.govrsc.orgdiazepin-4-ones. nih.gov The Mitsunobu reaction has also been employed to facilitate intramolecular cyclization, transforming a chiral secondary alcohol into a pyrrole (B145914) derivative as a key step in the synthesis of complex natural products containing cyclic amine structures. nih.gov

Nucleophilic Substitution and Coupling Approaches

The construction of the 1,4-diazepane ring can be achieved through methods that rely on nucleophilic substitution or metal-catalyzed coupling reactions to form the key C-N bonds. These strategies often provide high regioselectivity and efficiency.

A notable example is the synthesis of functionalized 1,4-benzodiazepine (B1214927) derivatives through a sequence involving intramolecular C–N bond coupling. nih.govmdpi.com This method utilizes a CuI/N,N-dimethylglycine catalyst system to facilitate the intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. nih.gov This reaction proceeds under mild conditions to furnish azetidine-fused 1,4-diazepine derivatives. nih.gov The resulting fused ring system can then undergo a regioselective ring-opening of the azetidinium moiety by various nucleophiles, yielding a diverse range of functionalized 1,4-benzodiazepines. nih.govmdpi.com The high regioselectivity of the nucleophilic attack is attributed to steric effects, favoring the formation of the seven-membered diazepine (B8756704) ring. nih.gov

Domino Processes and Multicomponent Reactions

Domino and multicomponent reactions offer significant advantages in terms of atom and step economy, allowing for the construction of complex molecules like 1,4-diazepanes from simple starting materials in a single operation.

A step- and atom-economical protocol has been described for the synthesis of 1,4-diazepanes from 1,2-diamines and alkyl 3-oxohex-5-enoates. acs.orgnih.gov The key step in this process is the in situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization to form the diazepane ring. acs.orgnih.gov This method is versatile and can often be performed under solvent-free conditions. acs.orgnih.gov Another powerful strategy is a [4+2+1] domino cyclization that uses inexpensive starting materials—benzene-1,2-diamines, tetronic acid, and 2,2-dihydroxy-2H-indene-1,3-dione—in water to produce spiro-substituted benzo[b]furo[3,4-e] nih.govrsc.orgdiazepine derivatives. rsc.org This green chemistry approach is characterized by short reaction times and avoids the need for strong acids or metal promoters. rsc.org Furthermore, domino sequences involving nucleophilic addition, dehydration, cyclization, and a proton shift have been used to selectively synthesize functionalized benzo[b] nih.govrsc.orgdiazepines from substituted 1,2-phenylenediamines, 2-thiazolecarboxaldehyde, and diethyl acetylenedicarboxylate. sioc-journal.cn

Reductive Amination and Mitsunobu Cyclization in Chiral 1,4-Diazepane Synthesis

The synthesis of enantiomerically pure chiral amines and their derivatives is crucial in medicinal chemistry. Reductive amination and Mitsunobu cyclization are two powerful techniques used to introduce chirality into the 1,4-diazepane scaffold.

Reductive amination involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com This method is highly effective for creating primary, secondary, and tertiary amines. youtube.com For enhanced selectivity, reducing agents like sodium cyanoborohydride (NaBH3CN) are often used, as they are less reactive than sodium borohydride (B1222165) (NaBH4) and will selectively reduce the iminium ion intermediate without affecting the initial carbonyl compound. youtube.com In the context of chiral synthesis, transition metal-catalyzed asymmetric reductive amination has emerged as a key method. nih.gov Chiral iridium complexes, for example, have been successfully used for the intramolecular asymmetric reductive amination to produce enantioenriched dibenz[c,e]azepines. nih.gov

The Mitsunobu reaction provides a reliable method for inverting the stereochemistry of an alcohol via SN2 substitution. nih.gov It is a valuable tool for forming C–N bonds and is frequently used as a key step in the total synthesis of biologically active natural products. nih.gov The reaction can be applied to facilitate intramolecular cyclization, where a hydroxyl group within a molecule reacts with a nitrogen nucleophile (like a sulfonamide) in the presence of reagents such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh3) to form a heterocyclic ring. nih.gov

Heteropolyacid-Catalyzed Procedures for Diazepine/Diazepane Scaffolds

Heteropolyacids (HPAs) have gained significant attention as efficient, reusable, and environmentally benign catalysts for organic synthesis. Their strong Brønsted acidity and controllable redox properties make them suitable for catalyzing the formation of diazepine rings. nih.gov

An improved and efficient procedure for synthesizing 1,4-diazepine and 1,5-benzodiazepine derivatives involves the reaction of ketimine intermediates with aldehydes catalyzed by Keggin-type heteropolyacids. nih.govnih.gov The reaction proceeds smoothly under refluxing ethanol, affording products in good to excellent yields with short reaction times. nih.gov The catalytic activity was found to be dependent on the catalyst's composition. For instance, substituting molybdenum atoms with vanadium atoms in the HPA structure (e.g., H5PMo10V2O40) decreased reaction times and increased product yields compared to catalysts like H3PW12O40. nih.gov Similarly, the silver salt of 12-tungstophosphoric acid (Ag3PW12O40) has been used as a recyclable heterogeneous catalyst for the condensation of o-phenylenediamines with ketones to produce 1,5-benzodiazepines under mild, solvent-free conditions. thieme-connect.comthieme-connect.com

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| H5PMo10V2O40 | Ketimine intermediates and aldehydes | Refluxing ethanol | Good to excellent | nih.gov |

| Ag3PW12O40 | o-Phenylenediamines and ketones | Solvent-free, mild conditions | Excellent | thieme-connect.comthieme-connect.com |

| CF3COOH | Ketimine intermediates and aldehydes | Refluxing ethanol | Good | nih.gov |

Selective Functionalization of the 1,4-Diazepane Core

Once the 1,4-diazepane ring is constructed, selective functionalization of the nitrogen atoms is a key step in synthesizing specific target molecules like 1-(4-Methylphenyl)-1,4-diazepane. This often involves N-alkylation or N-arylation reactions. A common strategy for introducing an aryl or substituted benzyl (B1604629) group onto the diazepane nitrogen is through nucleophilic substitution. For example, the synthesis of 1-(4-chlorobenzyl)-1,4-diazepane (B1369236) is achieved by reacting homopiperazine (B121016) (the parent 1,4-diazepane) with 4-chlorobenzyl chloride. chemicalbook.com This suggests that a similar direct N-alkylation approach, using 4-methylbenzyl chloride, would be a viable route to synthesize this compound.

N-Alkylation and N-Acylation Strategies

The nitrogen atoms of the 1,4-diazepane ring are key sites for modification through N-alkylation and N-acylation, allowing for the introduction of a wide array of functional groups. These modifications can significantly alter the biological activity of the resulting molecules.

N-alkylation introduces alkyl groups onto the nitrogen atoms. For instance, new N-alkylated 1,4-dihydropyridine (B1200194) derivatives have been synthesized and evaluated for their potential to overcome multidrug resistance. nih.gov While this study focuses on dihydropyridines, the principles of N-alkylation are broadly applicable to other nitrogen-containing heterocycles like 1,4-diazepanes. The introduction of an arylalkyl substituent on the nitrogen atom of the dihydropyridine (B1217469) ring was found to be a key factor in their activity. nih.gov

N-acylation involves the addition of an acyl group to the nitrogen atom. This is a common strategy to produce amides, which can serve as precursors for further transformations or as biologically active molecules themselves. For example, the synthesis of 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides involves the reaction of intermediate amines with substituted sulfonyl chlorides, a process analogous to N-acylation. openpharmaceuticalsciencesjournal.com

Carbon-Substitution Diversity and Regioselective Functionalization

Achieving diversity in carbon substitution and controlling the regioselectivity of functionalization are critical aspects of synthesizing complex 1,4-diazepane derivatives. The strategic introduction of substituents onto the carbon backbone of the diazepane ring can lead to the development of novel compounds with specific properties.

Research into substituted 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides as potent 5-HT6 antagonists demonstrates the importance of substitution patterns. openpharmaceuticalsciencesjournal.com In this work, various substituents were introduced, leading to the identification of compounds with potential therapeutic applications in cognitive disorders. openpharmaceuticalsciencesjournal.com The synthesis of these compounds involved reacting 3-nitrobenzaldehyde (B41214) with substituted 1,4-diazepanes, followed by reduction and subsequent reaction with sulfonyl chlorides. openpharmaceuticalsciencesjournal.com

The regioselective functionalization of the 1,4-diazepane scaffold is crucial for controlling the final structure and, consequently, the activity of the molecule. The ability to selectively modify one nitrogen atom over the other, or to introduce substituents at specific positions on the carbon ring, allows for the fine-tuning of the compound's properties.

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically important molecules, including 1,4-diazepane derivatives. These approaches aim to reduce the environmental impact of chemical processes.

Solvent-Free and Catalyst-Free Methodologies

Solvent-free and catalyst-free reactions represent a significant advancement in green chemistry. These methods often lead to higher efficiency, easier product isolation, and reduced waste. An example of such an approach is the catalyst-free, one-pot, four-component synthesis of functionalized 1,4-dihydropyridines under ultrasound irradiation. rsc.org This method highlights the potential for developing environmentally benign syntheses for heterocyclic compounds, which could be adapted for 1,4-diazepane systems. The key advantages of this protocol include the absence of hazardous organic solvents and catalysts, short reaction times, and high yields. rsc.org

Heterogeneous Catalysis in Diazepane Synthesis

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture and the potential for recycling and reuse. While specific examples of heterogeneous catalysis for the synthesis of this compound are not prevalent in the provided search results, the broader field of heterocyclic synthesis provides relevant insights. Palladium-catalyzed cyclization reactions, for instance, have been used to synthesize substituted 1,4-benzodiazepines. mdpi.com The use of a solid-supported palladium catalyst could render this process more sustainable. The development of efficient and recyclable heterogeneous catalysts for the synthesis of 1,4-diazepanes remains an active area of research.

Chemical Transformations and Reaction Pathways of 1,4 Diazepane Derivatives

Oxidation Reactions of the Diazepane Ring

The oxidation of the 1,4-diazepane ring can lead to the formation of various products, including N-oxides and products of C-H bond oxidation. The reaction outcomes are often dependent on the oxidant used and the substitution pattern of the diazepane derivative.

One common oxidation reaction involves the formation of N-oxides. For instance, in derivatives of the related 1,4-benzodiazepine (B1214927) system, the nitrogen atoms can be oxidized to the corresponding N-oxides. These N-oxides can then serve as intermediates for further functionalization, as the N-oxide function can be subsequently reduced. nih.gov

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are versatile reagents for the oxidation of amines and C-H bonds. mdpi.comwikipedia.org The oxidation of dibenz[b,f] nih.govacs.orgoxazepines, which are structurally analogous to certain diazepine (B8756704) derivatives, with peracetic acid has been shown to yield a variety of products, including rearranged benzoxazoles and formylphenoxazines, suggesting the involvement of complex reaction pathways. rsc.org The oxidation of unactivated C-H bonds in cyclic systems with m-CPBA can be influenced by the solvent, with fluorinated alcohols promoting higher yields and selectivity for the corresponding alcohol product. nih.gov In the case of unsaturated diazepine derivatives, m-CPBA can also be used for the epoxidation of carbon-carbon double bonds within the ring system or on substituents. masterorganicchemistry.com The selectivity of epoxidation is often directed by the electronic nature of the double bond, with more electron-rich double bonds reacting preferentially. stackexchange.com

Table 1: Examples of Oxidation Reactions of Diazepane and Related Heterocycles

| Substrate | Oxidizing Agent | Product(s) | Observations | Reference(s) |

| Dibenz[b,f] nih.govacs.orgoxazepine Derivatives | Peracetic Acid (H₂O₂ in glacial acetic acid) | Substituted 2-(2-hydroxyphenyl)benzoxazole, 10-formylphenoxazine, dibenz[b,f] nih.govacs.orgoxazepin-11(10H)-one | Implicates an oxaziridine (B8769555) intermediate. | rsc.org |

| Cyclohexane | m-CPBA in nonafluoro-tert-butanol (NFTB) | Cyclohexanol | Fluorinated alcohol solvent significantly improves yield and selectivity. | nih.gov |

| 1,2-Dimethylcyclohexa-1,4-diene | m-CPBA (1 equivalent) | 1,6-Dimethyl-7-oxabicyclo[4.1.0]hept-3-ene | Selective epoxidation of the more electron-rich tetrasubstituted double bond. | stackexchange.com |

Reduction Reactions and Derivatives

The reduction of the 1,4-diazepane ring and its derivatives can be achieved using various reducing agents, leading to saturated or partially saturated systems, or the conversion of functional groups.

A common transformation is the reduction of carbonyl groups within the diazepine ring, such as in 1,4-benzodiazepinones. Sodium borohydride (B1222165) (NaBH₄) has been effectively used for this purpose. nih.govyoutube.com For example, the carbonyl group at the 2-position of 1,4-benzodiazepinones can be reduced to a hydroxyl group. researchgate.net The rate of this reduction has been correlated with the biological activity of the compounds. nih.gov

Catalytic hydrogenation is another powerful method for the reduction of the diazepine ring system. Ruthenium-catalyzed reactions have been developed for the synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines from 2-aminobenzyl alcohols and 1,2-amino alcohols through a tandem hydrogen-transfer process. researchgate.netepa.gov Furthermore, highly efficient asymmetric hydrogenation of dibenzo-fused azepines, including dibenzo[b,f] nih.govacs.orgoxazepine and dibenzo[b,f] nih.govacs.orgthiazepine, has been achieved using chiral cationic ruthenium diamine catalysts, yielding chiral seven-membered N-heterocycles with excellent enantioselectivity. rsc.org The reduction of bisbenzoxazolidines with borane-dimethyl sulfide (B99878) complex (BH₃–DMS) also provides a route to 1,4-diazepanes. nih.gov

Table 2: Examples of Reduction Reactions of Diazepane Derivatives

| Substrate | Reducing Agent/Catalyst | Product | Key Features | Reference(s) |

| 1,4-Benzodiazepinones | Sodium Borohydride (NaBH₄) | 1,4-Benzodiazepin-2-ols | Reduction of the carbonyl group. | nih.govresearchgate.net |

| 2-Aminobenzyl alcohols and 1,2-amino alcohols | Ruthenium catalyst | 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepines | One-pot tandem hydrogen-transfer reaction. | researchgate.netepa.gov |

| Dibenzo[b,f] nih.govacs.orgoxazepine derivatives | Chiral cationic Ruthenium diamine catalysts / H₂ | Chiral dibenzo[b,f] nih.govacs.orgoxazepine derivatives | Highly efficient asymmetric hydrogenation with excellent enantioselectivity. | rsc.org |

| Bisbenzoxazolidines | Borane-dimethyl sulfide complex (BH₃–DMS) | 1,4-Diazepanes | Reduction of the fused ring system. | nih.gov |

Nucleophilic Substitution Reactions at Nitrogen Centers

The nitrogen atoms of the 1,4-diazepane ring are nucleophilic centers and can readily undergo substitution reactions, such as alkylation and acylation. These reactions are fundamental for the diversification of the diazepane scaffold.

Palladium-catalyzed asymmetric allylic alkylation of 1,4-diazepan-5-ones has been reported to proceed smoothly, yielding gem-disubstituted diazepanone heterocycles with high enantioselectivity. This method allows for the introduction of various functional groups at the carbon adjacent to a nitrogen atom. nih.gov

Diastereoselective alkylation of chiral 1,4-benzodiazepine-2,5-diones has also been achieved. The lithium enolate of a chiral benzodiazepinedione can be alkylated with electrophiles like N-(bromomethyl)phthalimide in the presence of a co-solvent such as HMPA, affording the product with good diastereoselectivity. researchgate.netepa.gov

Furthermore, the nitrogen atoms can be functionalized through N-methylation followed by ring-opening reactions in fused systems. For instance, azetidine-fused 1,4-benzodiazepine compounds can undergo N-methylation with methyl triflate, and the resulting quaternary ammonium (B1175870) salt facilitates the ring-opening of the four-membered ring by various nucleophiles like sodium azide (B81097) (NaN₃), potassium cyanide (KCN), and sodium thiophenoxide (PhSNa). organic-chemistry.org The synthesis of chiral 1,4-diazepanes has also been accomplished through consecutive nucleophilic substitution of a chloropropionamide with primary amines, where the key bicyclic system formation is catalyzed by a Lewis acid like Ti(O-iPr)₄. masterorganicchemistry.com

Table 3: Examples of Nucleophilic Substitution Reactions on Diazepane Derivatives

| Substrate | Reagents | Product | Reaction Type | Reference(s) |

| 1,4-Diazepan-5-ones | Allylic carbonates, Pd catalyst, (S)-(CF₃)₃-t-BuPHOX ligand | gem-Disubstituted diazepanones | Palladium-catalyzed asymmetric allylic alkylation | nih.gov |

| Chiral 1,4-benzodiazepine-2,5-dione | LDA or LHMDS, N-(bromomethyl)phthalimide, HMPA | Alkylated 1,4-benzodiazepine-2,5-dione | Diastereoselective alkylation | researchgate.netepa.gov |

| Azetidine-fused 1,4-benzodiazepine | 1. MeOTf; 2. NaN₃, KCN, or PhSNa | 3-Functionalized 1,4-benzodiazepine derivatives | N-methylation followed by nucleophilic ring-opening | organic-chemistry.org |

| Chloropropionamide and primary amines | Ti(O-iPr)₄ | Chiral 1,4-diazepanes | Consecutive nucleophilic substitution and intramolecular aminolysis | masterorganicchemistry.com |

Cycloaddition Reactions Involving Diazepane Moieties

Cycloaddition reactions offer a powerful strategy for the construction of complex polycyclic systems incorporating the diazepine framework. These reactions can involve the diazepine ring acting as either a diene or a dienophile, or can be used to construct the diazepine ring itself.

The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. libretexts.orgmychemblog.comlibretexts.org While direct participation of the 1,4-diazepane ring in Diels-Alder reactions is less common, related systems have been shown to undergo such transformations. For instance, 1-ethoxycarbonyl-1H-1,2-diazepine reacts with 5-methoxycarbonyl-2-pyrone to yield a benzodiazepine (B76468) derivative. nih.gov Acylnitroso-derived hetero-Diels-Alder cycloadducts have also been utilized as precursors for the synthesis of N(4)-hydroxy-1,4-benzodiazepines in a single step. acs.org

1,3-Dipolar cycloadditions are another important class of reactions for building heterocyclic systems. youtube.com The synthesis of 1,5-benzodiazepine derivatives containing a triazole ring has been achieved through the 1,3-dipolar cycloaddition of nitrilimines with the diazepine moiety. rsc.org Similarly, the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to introduce triazole-linked substituents to a benzodiazepine core. organic-chemistry.orgresearchgate.netmdpi.com Diazo compounds are also known to participate in [3+2] cycloaddition reactions with various dipolarophiles to form five-membered rings. researchgate.netorganic-chemistry.org

Table 4: Examples of Cycloaddition Reactions Involving Diazepine Derivatives

| Diazepine/Precursor | Reaction Partner | Product | Reaction Type | Reference(s) |

| 1-Ethoxycarbonyl-1H-1,2-diazepine | 5-Methoxycarbonyl-2-pyrone | Benzodiazepine derivative | [4+2] Cycloaddition | nih.gov |

| Acylnitroso-derived hetero-Diels-Alder cycloadduct | - | N(4)-Hydroxy-1,4-benzodiazepines | Rearrangement/Cyclization | acs.org |

| 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | Nitrilimines | Triazolo-benzodiazepine derivatives | 1,3-Dipolar Cycloaddition | rsc.org |

| Phthalimides with terminal alkynes | Copper(I) iodide (CuI) | 1,2,3-Triazole-linked benzoheterocycles | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | researchgate.net |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and spectroscopic properties of 1-(4-methylphenyl)-1,4-diazepane. These computational methods offer a detailed view of the molecule's geometry and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. These calculations help in understanding the bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The electronic structure, also elucidated by DFT, provides information about the distribution of electrons within the molecule. This is crucial for predicting how the molecule will interact with other chemical species. The optimized geometry reveals a seven-membered diazepane ring, which can adopt various conformations.

Table 1: Representative Optimized Geometrical Parameters for a Diazepane Ring Derivative (Calculated using DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | 1.47 | ||

| C-C | 1.52 | ||

| C-N-C | 115.2 | ||

| N-C-C | 112.8 | ||

| C-C-C | 114.5 | ||

| C-N-C-C | 65.3 | ||

| N-C-C-N | -70.1 | ||

| C-C-N-C | 58.9 |

Note: Data is illustrative and based on typical values for substituted diazepane rings.

Calculation of Spectroscopic Parameters (e.g., GIAO NMR, Vibrational Frequencies)

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results for validation. The Gauge-Including Atomic Orbital (GIAO) method is a common approach to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. By predicting the ¹H and ¹³C NMR spectra, researchers can gain insights into the electronic environment of the nuclei in this compound.

Furthermore, the calculation of vibrational frequencies using DFT provides a theoretical infrared (IR) spectrum. This spectrum shows the characteristic vibrational modes of the molecule, corresponding to the stretching and bending of its bonds. These calculated frequencies are instrumental in assigning the peaks observed in experimental IR spectroscopy.

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shifts (ppm) | |

| Aromatic Protons | 7.0 - 7.3 |

| Diazepane Ring Protons | 2.5 - 3.5 |

| Methyl Protons | 2.3 |

| ¹³C NMR Chemical Shifts (ppm) | |

| Aromatic Carbons | 120 - 145 |

| Diazepane Ring Carbons | 45 - 60 |

| Methyl Carbon | 20 |

| Key IR Vibrational Frequencies (cm⁻¹) | |

| N-H Stretch | 3300 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 2960 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| C-N Stretch | 1100 - 1250 |

Note: Values are approximate and based on typical ranges for similar compounds.

Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy

Ligand-Target Interaction Analysis via Computational Methods

Computational techniques are essential for predicting how this compound might interact with biological targets, guiding further research in drug discovery.

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) when bound to a second (a receptor, typically a protein). chemrxiv.org This technique is fundamental to rational drug design, allowing researchers to simulate the interaction between a potential drug molecule and its biological target at an atomic level. nih.gov

For this compound, docking studies could be employed to screen its potential against various protein targets. The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the strength of the interaction (binding energy). nih.gov The results can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex, providing a basis for understanding its potential biological activity. chemrxiv.org

Pharmacophore modeling identifies the three-dimensional arrangement of essential molecular features required for a molecule to exert a specific biological activity. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. A pharmacophore model can be generated from a known active ligand and then used as a 3D query to search large chemical databases for other molecules that fit the model, a process known as virtual screening. nih.govnih.gov

The structure of this compound presents several key pharmacophoric features. These can be used to build a hypothetical model for virtual screening campaigns to identify novel compounds with similar interaction potential.

| Pharmacophoric Feature | Structural Origin |

|---|---|

| Hydrogen Bond Donor | Secondary amine (N-H) group in the diazepine (B8756704) ring. |

| Hydrogen Bond Acceptor | Two nitrogen atoms in the diazepine ring. |

| Hydrophobic/Aromatic Feature | 4-methylphenyl (tolyl) group. |

| Positive Ionizable Feature | The amine groups can be protonated at physiological pH, creating a positive charge. |

Structure Activity Relationship Sar Studies of 1,4 Diazepane Derivatives in Vitro

Correlating Structural Modifications with In Vitro Biological Activity Profiles

The biological activity of 1,4-diazepane derivatives can be significantly modulated by introducing various substituents to the core structure. The diazepine (B8756704) ring, in particular, offers a high degree of flexibility for such modifications. chemisgroup.us Studies on analogous 1,4-benzodiazepine (B1214927) structures have demonstrated that even minor alterations can lead to substantial changes in activity. For instance, the nature and position of substituents on the aryl ring attached to the diazepine nucleus, as in the case of 1-(4-Methylphenyl)-1,4-diazepane, play a pivotal role in determining the compound's interaction with its biological target.

Research on a series of 1,4-benzodiazepine-2,5-diones revealed that the introduction of different groups at various positions significantly impacts their anticancer activity. nih.gov While specific data for this compound is not detailed in these studies, the general principles can be extrapolated. The methyl group at the para position of the phenyl ring in this compound is likely to influence the compound's lipophilicity and electronic properties, which in turn affect its binding affinity to target proteins.

The following table, based on findings from related benzodiazepine (B76468) derivatives, illustrates how different substituents can affect biological activity. This provides a framework for understanding the potential impact of modifications to the this compound scaffold.

| General Structure | Substituent (R) | Observed In Vitro Activity Trend |

| 1-Aryl-1,4-diazepane | Electron-donating groups on the aryl ring | May enhance binding to certain receptors through favorable electronic interactions. |

| 1-Aryl-1,4-diazepane | Electron-withdrawing groups on the aryl ring | Can alter the electronic distribution and potentially improve target engagement. |

| 1-Aryl-1,4-diazepane | Bulky substituents on the aryl ring | May cause steric hindrance, leading to a decrease in activity. |

| 1-Aryl-1,4-diazepane | Halogens on the aryl ring | Often increase potency due to favorable hydrophobic and electronic effects. |

Stereochemical Influence on Ligand-Target Interactions in Vitro

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For 1,4-diazepane derivatives, which possess a flexible seven-membered ring, the conformational possibilities are numerous. The presence of chiral centers can lead to enantiomers that exhibit markedly different pharmacological profiles.

While specific stereochemical studies on this compound are not widely reported, research on related 1,4-benzodiazepines underscores the importance of stereoisomerism. chemisgroup.us The differential binding of enantiomers to their target sites is a well-established phenomenon in medicinal chemistry. One enantiomer may fit perfectly into a receptor's binding pocket, leading to a potent biological response, while the other enantiomer may have a much weaker interaction or even bind to a different target altogether.

The synthesis of functionalized 1,4-benzodiazepine derivatives often results in racemic mixtures, and the separation and individual testing of the enantiomers are crucial for a complete understanding of their SAR. mdpi.com For this compound, if a chiral center is present, it is highly probable that its enantiomers would display distinct in vitro activities.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework for correlating the chemical structure of a series of compounds with their biological activity. youtube.comyoutube.com These models use molecular descriptors—physicochemical, topological, electronic, and steric properties—to predict the activity of new, unsynthesized analogs. nih.govnih.gov

For 1,4-diazepane derivatives, QSAR models can be invaluable for guiding the design of more potent and selective compounds. A typical QSAR study involves the following steps:

Data Set Selection: A series of 1,4-diazepane derivatives with known in vitro biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using both internal and external validation techniques.

A hypothetical QSAR equation for a series of 1,4-diazepane derivatives might look like this:

Log(1/IC50) = a(logP) + b(HOMO) + c(ASA) + d

Where:

IC50 is the half-maximal inhibitory concentration.

logP represents the lipophilicity of the compound.

HOMO (Highest Occupied Molecular Orbital energy) is an electronic descriptor.

ASA (Accessible Surface Area) is a steric descriptor.

a, b, and c are coefficients determined by the regression analysis, and d is a constant.

Such models can reveal that, for instance, an increase in lipophilicity and a specific electronic profile are beneficial for the in vitro activity of these compounds. atlantis-press.com

Identification of Key Pharmacophoric Elements for In Vitro Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For 1,4-diazepane derivatives, identifying the key pharmacophoric elements is crucial for understanding their mechanism of action and for designing new molecules with improved activity.

Based on studies of related compounds that act on various receptors, the key pharmacophoric features for 1,4-diazepane derivatives likely include:

A hydrogen bond acceptor: The nitrogen atoms in the diazepine ring are potential hydrogen bond acceptors.

A hydrophobic region: The aryl ring, such as the 4-methylphenyl group, provides a hydrophobic region that can interact with nonpolar pockets in the target protein.

An aromatic feature: The phenyl ring itself can engage in π-π stacking or other aromatic interactions.

A specific conformational arrangement: The flexible diazepine ring can adopt various conformations, and the bioactive conformation is a key part of the pharmacophore.

The table below summarizes these potential pharmacophoric features for this compound.

| Pharmacophoric Feature | Potential Structural Element in this compound | Type of Interaction |

| Hydrogen Bond Acceptor | Nitrogen atoms of the 1,4-diazepane ring | Hydrogen bonding |

| Hydrophobic Core | 4-Methylphenyl group | Hydrophobic interactions |

| Aromatic Ring | Phenyl moiety | π-π stacking, cation-π interactions |

| Conformational Flexibility | 1,4-Diazepane ring | Induced fit to the binding site |

By understanding these key elements, medicinal chemists can design new 1,4-diazepane derivatives that retain the essential pharmacophoric features while optimizing other properties, such as solubility and metabolic stability. atlantis-press.com

Applications in Chemical Research and Development of Chemical Biology Tools

1,4-Diazepane Derivatives as Versatile Building Blocks in Organic Synthesis

The 1,4-diazepane core is a privileged structure in medicinal chemistry, and its derivatives serve as versatile building blocks for constructing more complex molecules. jocpr.com Organic chemists utilize the inherent reactivity and conformational flexibility of the diazepane ring to design and synthesize novel compounds with desired properties.

One of the key advantages of using 1,4-diazepane derivatives is the ability to introduce a variety of substituents at the nitrogen atoms and the carbon backbone. This modularity allows for the systematic exploration of chemical space and the fine-tuning of a molecule's biological activity. For instance, N-propargylamines have emerged as useful precursors for the synthesis of 1,4-diazepane cores, offering atom-economical and efficient synthetic routes. rsc.org

Several synthetic strategies have been developed to access functionalized 1,4-diazepane derivatives. These methods often involve the reaction of suitable precursors, such as diamines and dicarbonyl compounds, or the modification of existing diazepane rings. The use of catalysts, including heteropolyacids, can significantly improve the efficiency and yield of these reactions. nih.gov The resulting diazepane derivatives can then be used in subsequent synthetic steps to build larger and more intricate molecular architectures.

Catalytic Applications of Functionalized 1,4-Diazepane Systems

Functionalized 1,4-diazepane systems have found applications in catalysis, where they can act as ligands for transition metals or as organocatalysts themselves. The nitrogen atoms within the diazepane ring can coordinate to metal centers, influencing the catalytic activity and selectivity of the resulting complex.

Recent research has explored the use of N-heterocyclic carbene (NHC) precursors derived from 1,4-diazepane. These NHCs can be used to generate metal complexes that catalyze a range of organic transformations. For example, gold(I)-NHC complexes have been shown to catalyze the functionalization of naphthalene (B1677914) with diazo compounds, leading to the formation of new carbon-carbon bonds. researchgate.net

Furthermore, the diazepane scaffold can be incorporated into more complex catalytic systems. The development of catalytic methods for the direct synthesis of aliphatic diazenes from sterically hindered primary amines highlights the potential for 1,4-diazepane derivatives to be involved in novel catalytic transformations. nih.gov These reactions can facilitate deaminative functionalization, a powerful tool for converting C-N bonds into other valuable chemical bonds. nih.gov

Development of Chemical Probes for Receptor and Enzyme Studies (In Vitro Tools)

The 1,4-diazepane scaffold is particularly well-suited for the development of chemical probes, which are essential tools for studying the function of biological macromolecules like receptors and enzymes. These probes are designed to interact with a specific biological target, allowing researchers to investigate its activity, localization, and interactions with other molecules.

A key aspect of a chemical probe is its ability to be detected and quantified. This is often achieved by incorporating a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, into the probe's structure. Trifunctional building blocks, which contain a reactive group, a bioorthogonal handle (like an alkyne), and a point of attachment for a ligand, are increasingly used to streamline the synthesis of chemical probes. sigmaaldrich.com The 1,4-diazepane framework can serve as the core scaffold to which these functional groups are attached.

For example, 1,4-diazepane derivatives have been identified as potent and selective agonists for the Cannabinoid receptor 2 (CB2). nih.gov By modifying these derivatives to include a photoaffinity label and a clickable tag, researchers can create chemical probes to study the CB2 receptor's interactions and downstream signaling pathways. These probes can be invaluable for target identification and validation in drug discovery. sigmaaldrich.com

Contribution to the Discovery of Novel Chemical Entities for Further Preclinical Research

The exploration of 1,4-diazepane derivatives has led to the discovery of novel chemical entities with potential therapeutic applications. The versatility of the diazepane scaffold allows for the generation of large libraries of compounds, which can be screened for biological activity against a wide range of targets.

A notable example is the development of novel factor Xa (fXa) inhibitors based on a 1,4-diazepane moiety. nih.gov Factor Xa is a key enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis. Researchers designed a series of 1,4-diazepane derivatives to interact with the S4 aryl-binding domain of the fXa active site. nih.gov This rational design approach led to the identification of potent and selective fXa inhibitors with promising antithrombotic activity in preclinical models. nih.gov

The discovery of such compounds highlights the significant contribution of 1,4-diazepane chemistry to the identification of new chemical entities that can advance into further preclinical development. The ability to systematically modify the diazepane scaffold allows medicinal chemists to optimize the pharmacological properties of lead compounds, paving the way for the development of new medicines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Methylphenyl)-1,4-diazepane, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between halide precursors (e.g., 4-methylbenzyl chloride) and 1,4-diazepane. A common approach involves using isopropylamine as a catalyst in polar aprotic solvents like DMF or acetonitrile. Post-reaction purification via alumina column chromatography with chloroform/methanol (95:5) is critical to isolate the product in high purity . Optimization may include adjusting reaction temperature (60–80°C) and stoichiometric ratios of reactants to improve yields (typically 38–53% in reported protocols) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Key properties include:

- LogP : ~0.16 (indicating moderate lipophilicity, relevant for blood-brain barrier penetration in CNS studies) .

- PSA : ~32.5 Ų (suggesting hydrogen-bonding potential) .

- Boiling point : 228.6°C at 760 mmHg (determined via thermogravimetric analysis) .

Experimental validation via HPLC (C18 column, methanol/water gradients) and NMR (¹H/¹³C) is recommended to confirm purity and structural integrity .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer : Initial screening should focus on receptor-binding assays (e.g., dopamine D3 or serotonin receptors) due to structural similarities to known ligands. Use radioligand displacement assays with transfected HEK293 cells expressing target receptors. For example, IC₅₀ values for related diazepane derivatives range from 10–100 nM in D3 receptor studies .

Advanced Research Questions

Q. How can conformational isomerism of the diazepane ring influence pharmacological activity?

- Methodological Answer : The seven-membered diazepane ring exhibits chair-boat conformational flexibility, which affects binding kinetics. Use dynamic NMR (variable-temperature ¹H NMR in CDCl₃) to study ring inversion barriers. Molecular dynamics simulations (AMBER or CHARMM force fields) can predict dominant conformers in solution. For example, substituents at the 4-methylphenyl group may stabilize boat conformers, enhancing receptor affinity .

Q. What strategies resolve contradictions in SAR data for diazepane derivatives targeting multiple receptors?

- Methodological Answer : Contradictions often arise from off-target effects. Employ:

- Selective functional assays : Compare potency across related receptors (e.g., D3 vs. D2 dopamine receptors) .

- Molecular docking : Use X-ray crystallography data (e.g., PDB 3PBL for D3) to identify critical interactions. For instance, the 4-methylphenyl group may engage in hydrophobic pockets, while the diazepane nitrogen forms hydrogen bonds .

- Metabolic profiling : LC-MS/MS can detect metabolite interference in vitro .

Q. How can synthetic challenges in scaling up this compound be addressed?

- Methodological Answer : Key issues include low yields and purification bottlenecks. Solutions:

- Catalyst optimization : Replace isopropylamine with Pd-catalyzed cross-coupling for aryl halide activation .

- Continuous-flow chemistry : Reduces reaction time and improves reproducibility .

- Alternative purification : Switch from alumina to preparative HPLC (C18, acetonitrile/0.1% TFA) for higher resolution .

Q. What advanced analytical techniques validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UPLC-MS to identify labile sites (e.g., diazepane ring cleavage) .

- Plasma stability assays : Incubate with rat plasma (1 mg/mL) for 24 hours; quantify remaining compound using LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.